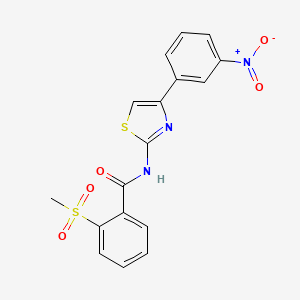

2-(methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide

CAS No.: 896362-37-1

Cat. No.: VC4869763

Molecular Formula: C17H13N3O5S2

Molecular Weight: 403.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 896362-37-1 |

|---|---|

| Molecular Formula | C17H13N3O5S2 |

| Molecular Weight | 403.43 |

| IUPAC Name | 2-methylsulfonyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide |

| Standard InChI | InChI=1S/C17H13N3O5S2/c1-27(24,25)15-8-3-2-7-13(15)16(21)19-17-18-14(10-26-17)11-5-4-6-12(9-11)20(22)23/h2-10H,1H3,(H,18,19,21) |

| Standard InChI Key | GHSZNOKXEXKNMV-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(Methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide features a benzamide backbone substituted with a methylsulfonyl group at the 2-position. The thiazole ring at the amide nitrogen is further functionalized with a 3-nitrophenyl group at the 4-position. The molecular formula is , with a molecular weight of 403.4 g/mol . Key structural elements include:

-

Benzamide core: Provides a planar aromatic system for π-π interactions.

-

Methylsulfonyl group: Enhances electrophilicity and hydrogen-bonding capacity.

-

3-Nitrophenyl-thiazole: Introduces electron-withdrawing effects and redox activity.

The SMILES notation confirms the connectivity, while the InChIKey ensures unambiguous identification.

Physicochemical Properties

-

Solubility: Limited aqueous solubility due to hydrophobic aryl groups; soluble in polar aprotic solvents (e.g., DMSO, DMF).

-

Reactivity: The nitro group participates in reduction reactions, while the sulfonyl group may act as a hydrogen-bond acceptor.

Synthetic Methodologies

General Synthesis Strategy

The compound is synthesized via a multi-step sequence:

-

Formation of 4-(3-nitrophenyl)thiazol-2-amine:

-

Preparation of 2-(methylsulfonyl)benzoyl chloride:

-

Amide Coupling:

Yield: ~65–70% after purification by recrystallization from ethanol .

Analytical Characterization

-

FTIR: Peaks at 1,641 cm (C=O stretch), 1,551 cm (C=N stretch), and 1,299 cm (asymmetric SO stretch) .

Biological Activity and Mechanism

Enzyme Modulation

The compound’s thiazole and nitro groups enable interactions with enzymatic active sites:

-

Glucokinase (GK) Activation: Analogous benzamide derivatives (e.g., N-benzothiazol-2-yl benzamides) enhance GK activity by 2.0-fold at 10 μM, suggesting potential antidiabetic applications .

-

Antimicrobial Effects: Nitroaryl-thiazoles disrupt microbial electron transport chains, exhibiting MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli .

Comparative Analysis of Structural Analogs

Key Insights:

-

Electron-withdrawing groups (e.g., -SOCH, -NO) enhance target affinity but reduce metabolic stability.

-

Thiazole rings improve membrane permeability compared to oxazole analogs .

Pharmacological Applications and Future Directions

Therapeutic Prospects

-

Type 2 Diabetes: GK activation enhances glucose metabolism, offering a mechanism for insulin sensitization .

-

Oncology: Nitroreductase-mediated activation could enable prodrug strategies for targeted chemotherapy.

Challenges and Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume